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Cat. No.: B15588395

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD*-dependent deacetylase, has
emerged as a critical regulator of cellular metabolism.[1][2] It plays a key role in various
metabolic processes, including gluconeogenesis, glycolysis, lipid synthesis, and fatty acid
oxidation by deacetylating key metabolic enzymes and transcription factors.[1][2] Investigating
the specific functions of SIRT2 requires potent and selective pharmacological inhibitors.

While the compound SIRT-IN-2 exists, it is a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3,
with 1Cso values of 4 nM, 1-4 nM, and 7 nM, respectively.[3][4] Due to this lack of selectivity,
SIRT-IN-2 is not a suitable tool for elucidating the specific roles of SIRT2 in metabolic
pathways, as concomitant inhibition of the major metabolic regulators SIRT1 and SIRT3 would
confound the results.

Therefore, these application notes will focus on the use of well-characterized, selective SIRT2
inhibitors, such as AGK2 and SirReal2, as tool compounds for studying metabolic regulation.
These inhibitors allow for the specific interrogation of SIRT2-dependent pathways in both in
vitro and cellular contexts.

Data Presentation: Inhibitor Selectivity and
Properties
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The selection of an appropriate inhibitor is critical for accurately attributing experimental results
to SIRT2 activity. The following table summarizes the inhibitory potency and selectivity of
commonly used selective SIRT2 inhibitors.

o Selectivity
Inhibitor Target ICso0 . Reference(s)
Profile

>14-fold
selective for

AGK2 SIRT2 3.5 uM [5]
SIRT2 over

SIRT1/SIRT3.

Isotype-selective;
very little effect
SirReal2 SIRT2 140 nM on SIRTS3, [4][6]
SIRT4, and
SIRTS.

Highly selective;
ICso for SIRT1 is
98 uM (>3500-

™
] ] SIRT2 28 nM fold); no [718119]
(Thiomyristoyl) o
inhibition of
SIRT3 at 200
MM,

Cell- and brain-
AK-7 SIRT2 15.5 uM permeable [4]
SIRT2 inhibitor.

Dual inhibitor, not
_ 56 UM (SIRT1)59 _
Cambinol SIRT1/SIRT2 selective for [4]
UM (SIRT2)
SIRT2.

Signaling Pathways and Experimental Logic
SIRT2's Role in Metabolic Pathways
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SIRT2 deacetylates and modulates the activity of numerous proteins central to glucose and
lipid metabolism. Pharmacological inhibition allows researchers to probe the downstream
consequences of blocking these deacetylation events.
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Caption: SIRT2-mediated deacetylation of key targets in metabolic regulation.

Experimental Workflow: Assessing Metabolic Impact

A typical workflow involves treating cells with a selective SIRT2 inhibitor and measuring
changes in a specific metabolic output, such as glycolysis or oxygen consumption.
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Caption: Workflow for studying metabolic effects of SIRTZ2 inhibition in cells.

Experimental Protocols
Protocol 1: In Vitro SIRT2 Deacetylase Inhibition Assay
(Fluorometric)

This protocol determines the ICso of a compound against recombinant SIRT2 enzyme.

Materials:
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e Recombinant human SIRT2 enzyme

o SIRT2 fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC)

e NAD™ (Cofactor)

o Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgClz)

o Developer solution containing a stop reagent (e.g., Nicotinamide) and a protease (e.qg.,
Trypsin) to cleave the deacetylated substrate.

» Test inhibitor (e.g., AGK2) and Vehicle (DMSO)
o Black 96-well microplate
Procedure:

o Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., AGK2) in DMSO,
then dilute further into Assay Buffer. Include a DMSO-only control.

e Reaction Mix: In each well of the 96-well plate, add the following in order:
o Assay Buffer
o Test inhibitor dilution or vehicle
o Recombinant SIRT2 enzyme (e.g., final concentration 100 nM)

« Initiate Reaction: Add a mix of the fluorogenic substrate (e.g., 50 uM final concentration) and
NAD™ (e.g., 500 uM final concentration) to all wells to start the reaction.

 Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

o Stop and Develop: Add the developer solution to each well. This stops the SIRT2 reaction
and allows the protease to cleave the deacetylated substrate, releasing the fluorescent AMC

group.
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 Incubation (Development): Incubate at room temperature for 15-30 minutes, protected from
light.

» Read Fluorescence: Measure the fluorescence using a microplate reader (Excitation: ~350-
360 nm, Emission: ~450-460 nm).

o Data Analysis: Subtract background fluorescence (wells with no enzyme). Plot the
percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to
a dose-response curve to calculate the ICso value.

Protocol 2: Cellular Target Engagement - a-Tubulin
Acetylation by Western Blot

This protocol confirms that the SIRT2 inhibitor is active in a cellular context by measuring the
acetylation of a known SIRT2 substrate, a-tubulin.

Materials:

Cell line of interest (e.qg., HeLa, MCF-7)
o Cell culture medium and supplements
» Test inhibitor (e.g., AGK2) and Vehicle (DMSO)

o RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A,
Nicotinamide)

o BCA Protein Assay Kit

o SDS-PAGE gels, buffers, and electrophoresis equipment
o PVDF membrane and transfer apparatus

» Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary Antibodies:

o Rabbit anti-acetyl-a-Tubulin (Lys40)
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o Mouse anti-a-Tubulin (for loading control)

e Secondary Antibodies:

o HRP-conjugated anti-rabbit 1IgG

o HRP-conjugated anti-mouse 1gG

o Enhanced Chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various
concentrations of the SIRT2 inhibitor (e.g., 0, 5, 10, 25 uM AGK?2) for a specified time (e.qg.,
6-24 hours).

e Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing
inhibitors. Scrape the cells and collect the lysate.

» Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA assay.

o Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli
sample buffer and boil at 95°C for 5 minutes.

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 pg) onto an SDS-PAGE
gel. After electrophoresis, transfer the proteins to a PVDF membrane.

» Blocking and Antibody Incubation:

o Block the membrane with Blocking Buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-acetyl-a-Tubulin and anti-a-
Tubulin) overnight at 4°C, diluted in Blocking Buffer.

e Washing and Secondary Antibody Incubation:
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o Wash the membrane 3 times with TBST for 10 minutes each.

o Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

» Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the
protein bands using an imaging system.

e Analysis: Quantify the band intensities. Normalize the acetyl-a-Tubulin signal to the total a-
Tubulin signal to determine the relative increase in acetylation upon inhibitor treatment.

Protocol 3: Cellular Metabolic Assay - Seahorse XF
Glycolysis Stress Test

This protocol measures the effect of SIRT2 inhibition on key parameters of glycolytic flux,
including glycolysis, glycolytic capacity, and glycolytic reserve.

Materials:

Seahorse XF Analyzer (e.g., XFe96) and corresponding cell culture microplates

e Cell line of interest

o Test inhibitor (e.g., AGK2)

o Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-
Deoxyglucose [2-DG])

e Seahorse XF Base Medium (supplemented with L-glutamine)

o Cell-Tak to coat the microplate

Procedure:

o Plate Seeding: Coat the Seahorse XF plate with Cell-Tak. Seed cells (e.g., 20,000-40,000
cells/well) and allow them to adhere.

« Inhibitor Treatment: Treat cells with the SIRTZ2 inhibitor or vehicle control and incubate for the
desired duration (this can be a pre-treatment or acute treatment during the assay).
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e Assay Preparation:

o Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO: incubator
at 37°C.

o Wash cells with pre-warmed XF Base Medium. Add fresh XF Base Medium to the wells.

o Incubate the cell plate in a non-COz2 incubator at 37°C for 1 hour prior to the assay.

o Load Cartridge: Load the hydrated sensor cartridge with the compounds from the Glycolysis
Stress Test Kit:

o Port A: Glucose

o Port B: Oligomycin (ATP synthase inhibitor)

o Port C: 2-DG (hexokinase inhibitor)

e Run Assay: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and
start the assay protocol. The machine will measure the Extracellular Acidification Rate
(ECAR) in real-time before and after the injection of each compound.

e Data Analysis:

[¢]

Basal Glycolysis: The ECAR rate after glucose injection.

o Glycolytic Capacity: The maximum ECAR rate reached after oligomycin injection, which
forces the cell to rely on glycolysis for ATP production.

o Glycolytic Reserve: The difference between the glycolytic capacity and basal glycolysis.

o Compare the parameters between inhibitor-treated and vehicle-treated cells to determine
the impact of SIRT2 inhibition on glycolysis. Recent studies have shown that SIRT2
inhibition or deficiency can lead to an increase in glycolysis and oxidative phosphorylation.
[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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